(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
6-aminopenicillanate is a penicillinate anion. It is a conjugate base of a 6-aminopenicillanic acid zwitterion. It is a conjugate acid of a 6-aminopenicillanic acid.
Scientific Research Applications
Interaction with Metal Ions
Research shows that compounds like ampicillin and amoxicillin, which include the (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate structure, interact with metal ions like Cu2+ and Zn2+. This interaction has been studied using potentiometric, UV, and 1H NMR techniques, revealing complexation behavior and stability constants in different conditions (Cardiano et al., 2017).
Crystal Structure and Energetics
The crystal structure of (+)-6-aminopenicillanic acid, a compound with this structure, has been analyzed using X-ray single-crystal structure techniques. This analysis provides insights into the nature of intermolecular interactions and the energetics of the crystal structure, highlighting the importance of Coulombic interactions (Saouane et al., 2013).
Thermodynamic Studies
Studies involving the complexation of ampicillin with divalent cations like Ca2+ and Ba2+ have been conducted to understand the thermodynamic behavior of these interactions. These studies include the determination of formation constants and Gibbs free energies at different temperatures, providing valuable information on the energetic aspects of these interactions (Helmy et al., 2017).
Molar Enthalpy of Crystallization
Research has estimated the molar enthalpies of crystallization of this compound in solutions like sodium sulfate and ammonium sulfate. This research helps in understanding the solubility and crystallization behavior of the compound under different conditions (Su & Wang, 2010).
Antibacterial Activity and Inhibition
Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens. This highlights its potential in the development of new antibacterial agents and the understanding of their mechanisms of action (Stille et al., 1982).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds using this structure as a starting point has been conducted. This includes the development of Schiff base derivatives and their characterization, which is crucial for the advancement of pharmaceutical and chemical research (Al-Masoudi et al., 2015).
Properties
Molecular Formula |
C8H11N2O3S- |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)/p-1/t3-,4+,6-/m1/s1 |
InChI Key |
NGHVIOIJCVXTGV-ALEPSDHESA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)[O-])C |
SMILES |
CC1(C(N2C(S1)C(C2=O)N)C(=O)[O-])C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N)C(=O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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